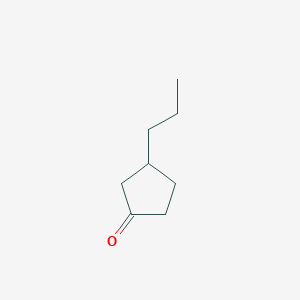
3-丙基环戊酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Propylcyclopentanone is an organic compound with the molecular formula C8H14O. It belongs to the class of cyclopentanones, which are cyclic ketones containing a five-membered ring. This compound is characterized by the presence of a propyl group attached to the third carbon of the cyclopentanone ring. The structure and properties of 3-Propylcyclopentanone make it a valuable compound in various chemical and industrial applications .
科学研究应用
3-Propylcyclopentanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studies have explored its potential as a precursor for biologically active molecules.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including its use in drug development.
Industry: It serves as a solvent and reagent in various industrial processes, including polymer production and material science
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Propylcyclopentanone can be achieved through several methods. One common approach involves the alkylation of cyclopentanone with propyl halides in the presence of a strong base such as sodium hydride. This reaction typically occurs under reflux conditions in an aprotic solvent like dimethyl sulfoxide (DMSO). Another method involves the catalytic hydrogenation of 3-propylcyclopentene-1-one using a palladium catalyst under mild conditions .
Industrial Production Methods: Industrial production of 3-Propylcyclopentanone often employs large-scale catalytic processes. One such method involves the decarboxylation of adipic acid derivatives in the presence of a metal catalyst. This process is efficient and yields high-purity 3-Propylcyclopentanone suitable for various applications .
化学反应分析
Types of Reactions: 3-Propylcyclopentanone undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form 3-propylcyclopentanone oxime using oxidizing agents like hydrogen peroxide in the presence of a catalyst.
Reduction: Reduction of 3-Propylcyclopentanone with sodium borohydride yields 3-propylcyclopentanol.
Substitution: Halogenation reactions can occur at the alpha position of the ketone, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, catalysts like manganese dioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), Lewis acids as catalysts.
Major Products Formed:
Oxidation: 3-Propylcyclopentanone oxime.
Reduction: 3-Propylcyclopentanol.
Substitution: Halogenated 3-Propylcyclopentanone derivatives.
作用机制
The mechanism of action of 3-Propylcyclopentanone involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for certain enzymes, modulating their activity. The compound’s effects are mediated through pathways involving enzyme inhibition or activation, depending on the specific target.
相似化合物的比较
Cyclopentanone: A simpler ketone with a five-membered ring, lacking the propyl group.
3-Methylcyclopentanone: Similar structure but with a methyl group instead of a propyl group.
3-Ethylcyclopentanone: Contains an ethyl group at the third carbon instead of a propyl group.
Uniqueness of 3-Propylcyclopentanone: The presence of the propyl group in 3-Propylcyclopentanone imparts unique chemical properties, such as increased hydrophobicity and altered reactivity compared to its simpler analogs. These properties make it particularly useful in specific synthetic applications and industrial processes .
属性
IUPAC Name |
3-propylcyclopentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-3-7-4-5-8(9)6-7/h7H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKQLPXRUHHFBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
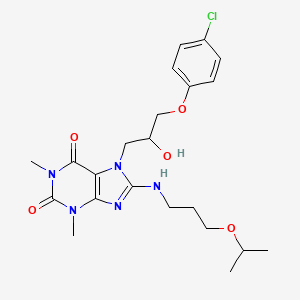
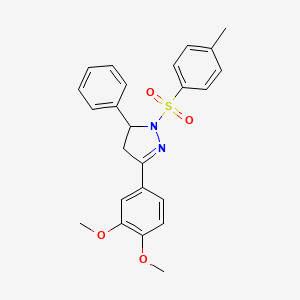
![Tert-butyl 7,7-difluoro-1-(hydroxymethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B2565858.png)
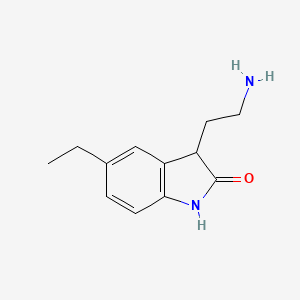
![1-Methyl-3-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2565861.png)
![4-oxo-3-[4-(propoxycarbonyl)phenoxy]-4H-chromen-7-yl morpholine-4-carboxylate](/img/structure/B2565862.png)
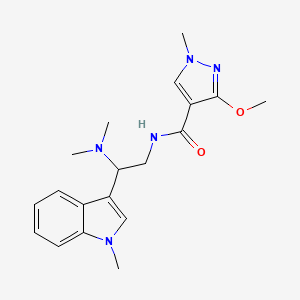
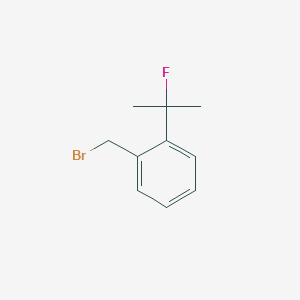
![N-(2-chloro-5-(trifluoromethyl)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2565866.png)
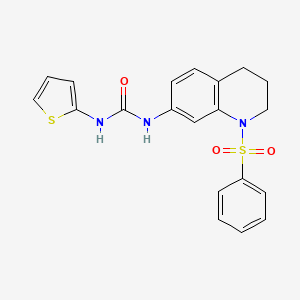
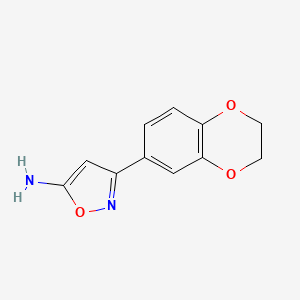
![N-cyclopropyl-N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2565873.png)
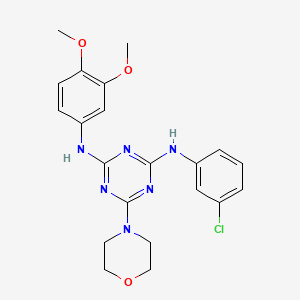
![ethyl 2-[8-(3-chloro-4-methoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2565878.png)
